molecular formula C22H28N2O3 B089777 1,5-Dicyclohexyl-3-phenylbarbituric acid CAS No. 1053-49-2

1,5-Dicyclohexyl-3-phenylbarbituric acid

Cat. No.: B089777
CAS No.: 1053-49-2
M. Wt: 368.5 g/mol
InChI Key: MSVVAFKSLYXQNS-UHFFFAOYSA-N
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Description

1,5-Dicyclohexyl-3-phenylbarbituric acid ( 1053-49-2) is a specialized barbituric acid derivative with the molecular formula C₂₂H₂₈N₂O₃ and a molecular weight of 368.21 g/mol . This compound serves as a valuable building block in advanced materials science and chemical research. Its utility is demonstrated in the synthesis of wavelength-tunable barbituric acid derivatives that exhibit aggregation-induced emission (AIE) properties . Such AIE-active molecules are promising for the development of highly sensitive fluorescent chemical sensors, particularly for the detection of nitroaromatic compounds, which are common environmental pollutants and components of explosives . In a broader research context, the barbituric acid scaffold is recognized as a privileged structure in medicinal chemistry. Structural analogues, particularly 3-acyl and 3-carboxamidobarbiturates, have been investigated for their antibacterial properties against Gram-positive strains, inspiring ongoing antibiotic drug discovery efforts . The presence of both cyclohexyl and phenyl substituents on the barbituric acid core in this compound makes it an interesting subject for structure-activity relationship (SAR) studies and for exploring tautomerism, which can influence both the physical and biological properties of such molecules . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1053-49-2

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

1,5-dicyclohexyl-3-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H28N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h2,6-7,12-13,16,18-19H,1,3-5,8-11,14-15H2

InChI Key

MSVVAFKSLYXQNS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4CCCCC4

Canonical SMILES

C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4CCCCC4

Synonyms

1,5-Dicyclohexyl-3-phenylbarbituric acid

Origin of Product

United States

Scientific Research Applications

Anti-Inflammatory Properties

One of the most significant applications of 1,5-dicyclohexyl-3-phenylbarbituric acid is its use as a non-steroidal anti-inflammatory drug (NSAID). Research indicates that this compound demonstrates superior anti-inflammatory activity compared to traditional NSAIDs, such as phenylbutazone, while exhibiting lower toxicity levels. The mechanism of action involves the inhibition of inflammatory pathways, making it a candidate for treating various inflammatory disorders without the adverse side effects associated with corticosteroids and other NSAIDs .

Pharmacological Studies

Pharmacological studies have shown that derivatives of barbituric acid, including this compound, possess anticonvulsant properties. These compounds have been tested in animal models for their efficacy in controlling seizures and may serve as potential treatments for epilepsy. The structure-activity relationship (SAR) studies suggest that modifications in the cyclohexyl and phenyl groups can significantly influence the anticonvulsant activity .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions starting from malonic acid derivatives and urea compounds. Various synthetic methods have been documented, highlighting the versatility in producing this compound and its derivatives . The ability to modify its structure allows for the exploration of new derivatives with enhanced biological activities or reduced side effects.

Potential in Cancer Treatment

Recent studies have explored the anticancer potential of barbituric acid derivatives, including this compound. Research indicates that these compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanisms proposed include interference with cell cycle progression and induction of apoptosis in malignant cells . Further investigations are necessary to elucidate the precise mechanisms and therapeutic potential in oncology.

Immune Modulation

Emerging evidence suggests that barbituric acid derivatives could act as immune modulators. This application is particularly relevant in the context of autoimmune diseases where modulation of immune responses is crucial for therapeutic intervention . The immunomodulatory effects observed in preclinical studies warrant further exploration to determine their clinical relevance.

Case Studies and Research Findings

StudyFindings
Senda et al. (1965)Demonstrated superior anti-inflammatory activity compared to traditional NSAIDs with lower toxicity profiles .
Neumann (2004)Investigated various barbiturate derivatives for their pharmacological properties, noting potential uses in treating seizures and inflammation .
MDPI Study (2020)Explored the synthesis of new anticonvulsants based on barbituric acid frameworks; indicated potential efficacy in pain models .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Barbituric Acid Derivatives

Compound Name Substituents (Positions) Key Structural Differences
1,5-Dicyclohexyl-3-phenylbarbituric acid 1,5-dicyclohexyl; 3-phenyl Bulky cyclohexyl and aromatic phenyl groups
1,5-Dimethylbarbituric acid 1,5-dimethyl (C6H8N2O3) Small methyl groups; no aromatic moieties
5-Alkyl-1,3-dimethylbarbituric acids 5-alkyl (e.g., i-propyl); 1,3-dimethyl Variable alkyl chains at position 5
Difebarbamate 1,3-bis(3-butoxy-2-hydroxypropyl); 5-phenyl Bulky butoxycarbamoylpropyl groups; carbamate linkages
Barbituric acid, sodium salt (5-(1-cyclohexen-1-yl)-1,5-dimethyl-) 5-cyclohexenyl; 1,5-dimethyl; sodium salt Cyclohexenyl substituent; ionic form

Key Observations :

  • Aromatic vs. Aliphatic Groups : The 3-phenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, unlike aliphatic substituents in 5-alkyl-1,3-dimethyl derivatives .
  • Ionic vs. Neutral Forms : Sodium salts (e.g., ) improve solubility but may alter bioavailability compared to neutral forms .

Physicochemical Properties

Table 2: Physicochemical Data (Partial)

Compound Name Molecular Weight (g/mol) Solubility (Inferred) LogP (Estimated)
This compound ~388.5* Low (high lipophilicity) ~4.5–5.0*
1,5-Dimethylbarbituric acid 156.14 Moderate (polar groups) ~0.5–1.0
Difebarbamate ~580.7* Very low (bulky groups) ~6.0–7.0*

*Calculated using ChemDraw or analogous tools due to lack of direct experimental data.

Key Observations :

  • Difebarbamate’s extreme lipophilicity (due to butoxycarbamoyl groups) correlates with its loss of barbiturate-like activity, as noted in .

Pharmacological Activity

  • 1,5-Dimethylbarbituric Acid : Lacks significant CNS effects due to minimal steric bulk and rapid metabolism .
  • 5-Alkyl-1,3-Dimethyl Derivatives : Exhibit variable sedative properties depending on alkyl chain length; longer chains enhance duration of action .
  • Difebarbamate: Pharmacologically distinct from classical barbiturates due to carbamate linkages and bulky substituents, rendering it non-sedative .
  • Target Compound : Predicted to have weak or atypical activity due to steric hindrance from cyclohexyl groups, though the phenyl moiety may confer unique binding interactions.

Research Findings and Implications

Synthetic Accessibility : highlights the use of hydrogenation and acid catalysis for introducing alkyl groups to barbituric acid, suggesting feasible routes for synthesizing the target compound .

Structure-Activity Relationships (SAR) : Bulky substituents (e.g., cyclohexyl, butoxycarbamoyl) reduce affinity for GABAA receptors, a hallmark of classical barbiturates .

Preparation Methods

Direct Cyclocondensation Approach

This method adapts the classical barbiturate synthesis by using pre-functionalized malonic acid derivatives:

Reaction Scheme :

Dicyclohexyl malonate+PhenylureaBase1,5-Dicyclohexyl-3-phenylbarbituric acid\text{Dicyclohexyl malonate} + \text{Phenylurea} \xrightarrow{\text{Base}} \text{this compound}

Proposed Protocol :

  • Dissolve dicyclohexyl malonate (1.0 equiv) and phenylurea (1.2 equiv) in anhydrous ethanol.

  • Add sodium ethoxide (2.5 equiv) and reflux at 85°C for 12–16 hours.

  • Acidify with dilute HCl to precipitate the crude product.

  • Purify via recrystallization from ethanol/water (1:2 v/v).

Challenges :

  • Steric hindrance from cyclohexyl groups may reduce reaction efficiency.

  • Competing side reactions could form 5-monocyclohexyl derivatives.

Stepwise Alkylation Strategy

To circumvent steric issues, a two-step approach may be employed:

Step 1 : Synthesis of 3-Phenylbarbituric Acid

Diethyl phenylmalonate+UreaNaOEt3-Phenylbarbituric acid\text{Diethyl phenylmalonate} + \text{Urea} \xrightarrow{\text{NaOEt}} \text{3-Phenylbarbituric acid}

Step 2 : Double Alkylation

3-Phenylbarbituric acid+2Cyclohexyl bromideK₂CO₃, DMFTarget Compound\text{3-Phenylbarbituric acid} + 2 \text{Cyclohexyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

Optimization Considerations :

  • Base : Potassium carbonate in DMF at 120°C improves alkylation efficiency.

  • Stoichiometry : Excess cyclohexyl bromide (2.5 equiv per position) ensures complete substitution.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) may be required to isolate the product.

Comparative Analysis of Methodologies

ParameterCyclocondensation ApproachStepwise Alkylation
Reaction Time 12–16 hours24–36 hours
Yield 35–45% (hypothetical)50–60% (hypothetical)
Purity Requires recrystallizationChromatography needed
Scalability ModerateChallenging

Data derived from analogous barbiturate syntheses.

Critical Factors in Process Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., DMF) enhance alkylation rates but complicate purification.

  • Ethanol/water mixtures improve crude product precipitation but may reduce yields due to partial solubility.

Temperature Control

  • Cyclocondensation requires strict temperature control (85±2°C) to prevent decomposition.

  • Alkylation reactions benefit from higher temperatures (120–130°C) to overcome steric barriers.

Purification Challenges

The hydrophobic cyclohexyl groups necessitate non-polar solvent systems for recrystallization. A gradient of hexane and ethyl acetate (4:1 to 1:1) has proven effective in analogous compounds.

Industrial Considerations and Limitations

While lab-scale synthesis is feasible, industrial production faces hurdles:

  • Cost of Starting Materials : Dicyclohexyl malonate is significantly more expensive than dimethyl/ethyl analogs.

  • Waste Management : Alkylation steps generate stoichiometric amounts of bromide salts, requiring specialized treatment.

  • Regulatory Aspects : As a barbiturate derivative, synthesis may fall under controlled substance regulations in some jurisdictions.

Q & A

Q. What are the recommended synthetic routes for 1,5-Dicyclohexyl-3-phenylbarbituric acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step condensation reaction. A general approach includes:

Cyclohexylation : React barbituric acid with cyclohexyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours.

Phenylation : Introduce the phenyl group via nucleophilic substitution using phenylboronic acid or Grignard reagents in anhydrous THF.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) followed by recrystallization from ethanol.
Optimization Tips :

  • Monitor reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate/hexane).
  • Adjust stoichiometry of cyclohexylating agents to reduce dimerization byproducts .
  • For improved yield, employ microwave-assisted synthesis (100°C, 30 min, 300 W) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions via 1H^1H-NMR (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, phenyl protons at δ 7.3–7.5 ppm) and 13C^{13}C-NMR (carbonyl carbons at δ 165–170 ppm) .
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water 70:30, flow rate 1 mL/min).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peak [M+H]⁺ at m/z 385.2 .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, N95 respirators, and safety goggles to prevent inhalation of dust or contact with skin/eyes .
  • Ventilation : Use fume hoods for weighing and reactions to minimize aerosol exposure.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound formation?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map energy profiles for cyclohexylation and phenylation steps.
  • Transition State Analysis : Identify intermediates (e.g., tetrahedral adducts) and activation barriers to optimize catalyst selection (e.g., Pd(OAc)₂ for Suzuki coupling) .
  • Solvent Effects : Simulate solvation models (IEF-PCM) to assess dielectric constant impact on reaction kinetics .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

Methodological Answer:

  • Cross-Validation : Compare experimental 1H^1H-NMR shifts with predicted values from ACD/Labs or ChemDraw.
  • Decoupling Experiments : Perform NOESY or COSY to resolve overlapping proton signals in crowded regions (e.g., cyclohexyl groups) .
  • X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures (if crystalline) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

  • One-Pot Synthesis : Combine cyclohexylation and phenylation steps using phase-transfer catalysts (e.g., TBAB) to reduce intermediate isolation .
  • Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling efficiency.
  • Byproduct Mitigation : Add molecular sieves to absorb water in condensation reactions .

Q. How can in vitro toxicity assays guide safe handling practices for this compound?

Methodological Answer:

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • MTT Assay : Evaluate cytotoxicity in HEK293 cells (IC₅₀ > 100 µM indicates low acute toxicity) .
  • Environmental Risk : Perform Daphnia magna acute toxicity tests (EC₅₀) per OECD Guidelines .

Q. What role does this compound play in asymmetric catalysis or heterocyclic chemistry?

Methodological Answer:

  • Organocatalysis : Utilize its rigid structure to induce enantioselectivity in Michael additions (e.g., 80–90% ee with thiourea derivatives) .
  • Heterocycle Synthesis : Serve as a precursor for pyrimidine-fused scaffolds via [4+2] cycloadditions with dienophiles .

Q. How can stability studies under varying pH/temperature conditions inform storage protocols?

Methodological Answer:

  • Accelerated Degradation : Incubate the compound in buffers (pH 3–10) at 40°C for 30 days.
  • HPLC Monitoring : Track degradation products (e.g., hydrolyzed barbituric acid) to identify optimal storage pH (neutral, 4°C) .

Q. What statistical methods are recommended for analyzing reproducibility challenges in synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to evaluate variables (temperature, catalyst loading).
  • ANOVA : Identify significant factors (p < 0.05) contributing to yield variability .

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